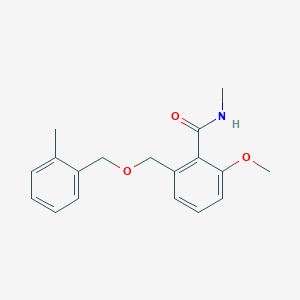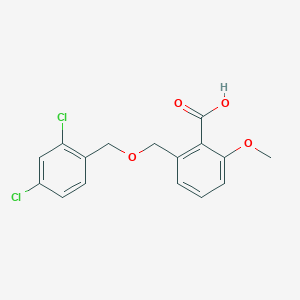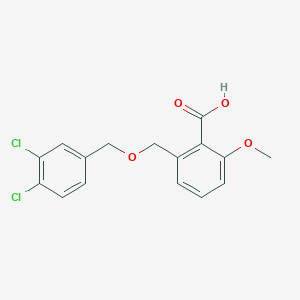
2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide (2MM-6MBM-benzamide) is a benzamide derivative that has been studied for its potential applications in laboratory experiments and scientific research. It is a synthetic molecule with a molecular weight of 300.3 g/mol and a melting point of 217-218°C. 2MM-6MBM-benzamide has been studied for its ability to act as an inhibitor of enzymes, such as tyrosine phosphatases and cyclin-dependent kinases. It has also been studied for its potential applications in cancer research, as well as other medical and biological applications.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Clinical Use
A review on Metoclopramide highlights its pharmacological properties and clinical applications in gastrointestinal disorders. Metoclopramide facilitates gastrointestinal motility and is used in various conditions, including gastroesophageal reflux disease, vomiting, and as an aid in certain diagnostic procedures. Its action is attributed to the enhancement of gastric emptying and intestinal transit, without significant effects on gastric secretion. The compound's ability to promote absorption of other drugs by accelerating gastric emptying has been documented, indicating its potential utility in optimizing drug therapy (Pinder et al., 2012).
Amyloid Imaging in Alzheimer's Disease
Research on Amyloid Imaging Ligands for Alzheimer's disease suggests the utility of compounds in diagnosing and monitoring the progression of neurodegenerative diseases. Benzamide derivatives, similar in structure or function to the compound , have been studied for their ability to bind to amyloid plaques in the brain, offering a non-invasive method to assess the presence and progression of Alzheimer's disease. This highlights the potential application of similar compounds in the development of diagnostic tools for neurodegenerative conditions (Nordberg, 2007).
Antimicrobial Agents
Benzofuran derivatives have been explored for their antimicrobial properties, showcasing the potential of structurally related compounds in addressing antibiotic resistance. These compounds have demonstrated efficacy against a range of microbial pathogens, suggesting that derivatives of benzamide and benzofuran could be potent candidates for developing new antimicrobial agents. The unique structural features and biological activities of these compounds make them promising scaffolds in drug discovery for antimicrobial therapy (Hiremathad et al., 2015).
Eigenschaften
IUPAC Name |
2-methoxy-N-methyl-6-[(2-methylphenyl)methoxymethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-7-4-5-8-14(13)11-22-12-15-9-6-10-16(21-3)17(15)18(20)19-2/h4-10H,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXKAWDAHXBYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCC2=C(C(=CC=C2)OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339596.png)
![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339599.png)
![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339602.png)
![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339616.png)
![2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339619.png)






![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339684.png)

